N,4'-Dimethyl[1,1'-biphenyl]-3-amine
Description
N,4'-Dimethyl[1,1'-biphenyl]-3-amine is a biphenyl derivative featuring a methyl group on the amine nitrogen (N-methyl) and a second methyl substituent at the 4'-position of the biphenyl ring. Biphenylamines are widely used in pharmaceuticals, organic electronics, and materials science due to their tunable electronic properties and synthetic versatility .
Properties
Molecular Formula |
C14H15N |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
N-methyl-3-(4-methylphenyl)aniline |
InChI |
InChI=1S/C14H15N/c1-11-6-8-12(9-7-11)13-4-3-5-14(10-13)15-2/h3-10,15H,1-2H3 |
InChI Key |
QPXMMVJPMCWURZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC=C2)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4’-Dimethyl[1,1’-biphenyl]-3-amine typically involves the following steps:
Formation of Grignard Reagent: The process begins with the preparation of (4-methylphenyl)magnesium bromide by reacting 4-bromotoluene with magnesium turnings in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
Coupling Reaction: The Grignard reagent is then reacted with thallium(I) bromide in anhydrous benzene to form 4,4’-dimethyl-1,1’-biphenyl.
Industrial Production Methods
Industrial production of N,4’-Dimethyl[1,1’-biphenyl]-3-amine may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,4’-Dimethyl[1,1’-biphenyl]-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl-4,4’-dicarboxylic acid, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
N,4’-Dimethyl[1,1’-biphenyl]-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of N,4’-Dimethyl[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Structural and Substituent Variations
Key analogues and their substituent effects are summarized below:
Key Observations :
- Electron-Donating Groups (e.g., methyl, methoxy) : Improve solubility and electron density, favoring charge transport in organic electronics .
- Electron-Withdrawing Groups (e.g., Br, F) : Facilitate cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for functionalization .
- Bulkier Substituents (e.g., piperazinylmethyl) : May reduce crystallinity but enhance interaction with biological targets .
Physicochemical Properties
- Melting Points : Range from 114°C (N-benzyl-isoxazole derivatives) to 167°C (oxazole derivatives), influenced by substituent rigidity .
- NMR Data : Methyl groups on the amine (δ ~2.3–2.9 ppm in $^1$H NMR) and aromatic protons (δ ~6.7–7.6 ppm) are consistent across analogues .
- Mass Spectrometry : HRMS data (e.g., [M+H]+ = 184.1121 for 4'-bromo-4-methyl derivatives) confirm molecular integrity .
Pharmaceutical Relevance
Materials Science
Limitations and Challenges
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
